Anti-Plasmodial Potency and Selectivity: Superior Profile Versus Closest Epoxy-Analogs
19,20-Epoxycytochalasin D demonstrates sub-50 ng/mL in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and -resistant (W2) strains of P. falciparum, with IC50 values of 0.04 µM (22 ng/mL) for both strains [1]. This potency is comparable to artemisinin (IC50 0.02 µM and 0.01 µM, respectively) and chloroquine (0.03 µM and 0.31 µM) [1]. Importantly, its Selectivity Index (SI = IC50,cytotoxicity / IC50,antiplasmodial) exceeds 216 for D6 and 238 for W2 strains, calculated using Vero cell cytotoxicity data (IC50 >4760 ng/mL, or >9.1 µM) [1]. In contrast, the closest analog 19,20-epoxycytochalasin C exhibits higher IC50 values of 0.07 µM (37 ng/mL, D6) and 0.05 µM (28 ng/mL, W2), yielding lower selectivity indices of >128.6 and >170, respectively [1]. The 18-deoxy analog (compound 3) is significantly less potent (IC50 0.56 µM, D6; 0.19 µM, W2) and markedly less selective (SI >17 and >47.6) [1].
| Evidence Dimension | In vitro antiplasmodial IC50 and Selectivity Index |
|---|---|
| Target Compound Data | IC50 = 0.04 µM (22 ng/mL) for D6 and W2 strains; SI >216 (D6) and >238 (W2) |
| Comparator Or Baseline | 19,20-Epoxycytochalasin C: IC50 0.07 µM (37 ng/mL) D6, 0.05 µM (28 ng/mL) W2, SI >128.6 (D6), >170 (W2); 18-Deoxy-19,20-epoxy-cytochalasin C: IC50 0.56 µM (280 ng/mL) D6, 0.19 µM (100 ng/mL) W2, SI >17 (D6), >47.6 (W2); Chloroquine: IC50 0.03 µM (16 ng/mL) D6, 0.31 µM (160 ng/mL) W2; Artemisinin: IC50 0.02 µM (5.6 ng/mL) D6, 0.01 µM (3.0 ng/mL) W2 |
| Quantified Difference | 19,20-Epoxycytochalasin D is 1.75-fold more potent against D6 strain and 1.25-fold against W2 strain compared to epoxy-C analog; 14-fold and 4.75-fold more potent than 18-deoxy analog; SI is 1.68-fold (D6) and 1.4-fold (W2) higher than epoxy-C analog, and >12-fold higher than 18-deoxy analog. |
| Conditions | In vitro assay against P. falciparum chloroquine-sensitive (D6) and -resistant (W2) strains; cytotoxicity assessed against Vero cells (mammalian kidney fibroblasts). |
Why This Matters
For antimalarial lead optimization, the combination of sub-50 ng/mL potency and >200-fold selectivity against mammalian cells makes 19,20-epoxycytochalasin D a superior starting point over its epoxy analogs, which exhibit lower potency and reduced safety margins.
- [1] Kumarihamy, M., et al. Antiplasmodial and Cytotoxic Cytochalasins from an Endophytic Fungus, Nemania sp. UM10M, Isolated from a Diseased Torreya taxifolia Leaf. Molecules 2019, 24(4), 777. View Source
